6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline
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Overview
Description
6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the 6th position, a nitrophenyl group at the 2nd position, and a phenyl group at the 4th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable phenyl derivative to introduce the nitro group.
Coupling Reactions: The coupling of the nitrophenyl and phenyl groups to the quinoline ring through various coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-nitrophenyl)-2H-pyridazin-3-one: Another compound with a similar structure but different biological activities.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of chloro, nitrophenyl, and phenyl groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-chloro-2-(4-nitrophenyl)-4-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O2/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(10-7-15)24(25)26/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFMGHDTMMZKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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